molecular formula C16H21N5 B2644832 N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine CAS No. 1706437-99-1

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B2644832
CAS No.: 1706437-99-1
M. Wt: 283.379
InChI Key: GPNAPCROVQHIKF-UHFFFAOYSA-N
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Description

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with a piperidine group and a benzene ring substituted with diamine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Piperidine: The pyrimidine intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to introduce the piperidin-1-yl group.

    Attachment of the Benzene Ring: The final step involves coupling the pyrimidine derivative with a benzene-1,4-diamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining optimal reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. For instance, it may inhibit or activate specific enzymes, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
  • N1-(6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)benzene-1,4-diamine

Uniqueness

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to the presence of the piperidin-1-yl group, which imparts distinct chemical properties and biological activities compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

4-N-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-12-11-15(19-14-7-5-13(17)6-8-14)20-16(18-12)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAPCROVQHIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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